Cas no 860784-42-5 ((3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one)
![(3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one structure](https://ja.kuujia.com/scimg/cas/860784-42-5x500.png)
(3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
-
- 860784-42-5
- AKOS005079444
- (3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one
- (3Z)-3-[[4-(trifluoromethoxy)phenyl]methylidene]-1H-indol-2-one
- 11X-0814
- 3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one
-
- インチ: 1S/C16H10F3NO2/c17-16(18,19)22-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)20-15(13)21/h1-9H,(H,20,21)/b13-9-
- InChIKey: FJIYKLPGIXVSJX-LCYFTJDESA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)/C=C1\C(NC2C=CC=CC\1=2)=O)(F)F
計算された属性
- せいみつぶんしりょう: 305.06636305g/mol
- どういたいしつりょう: 305.06636305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
(3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618976-10mg |
(Z)-3-(4-(trifluoromethoxy)benzylidene)indolin-2-one |
860784-42-5 | 98% | 10mg |
¥924.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618976-5mg |
(Z)-3-(4-(trifluoromethoxy)benzylidene)indolin-2-one |
860784-42-5 | 98% | 5mg |
¥661.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618976-25mg |
(Z)-3-(4-(trifluoromethoxy)benzylidene)indolin-2-one |
860784-42-5 | 98% | 25mg |
¥1375.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618976-2mg |
(Z)-3-(4-(trifluoromethoxy)benzylidene)indolin-2-one |
860784-42-5 | 98% | 2mg |
¥619.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618976-1mg |
(Z)-3-(4-(trifluoromethoxy)benzylidene)indolin-2-one |
860784-42-5 | 98% | 1mg |
¥535.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618976-20mg |
(Z)-3-(4-(trifluoromethoxy)benzylidene)indolin-2-one |
860784-42-5 | 98% | 20mg |
¥1354.00 | 2024-07-28 |
(3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
(3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-oneに関する追加情報
Research Brief on (3Z)-3-{[4-(Trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one (CAS: 860784-42-5)
The compound (3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one (CAS: 860784-42-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action. The compound, characterized by its indolin-2-one scaffold and trifluoromethoxy substituent, exhibits promising pharmacological properties, particularly in the context of kinase inhibition and anti-inflammatory effects.
Recent studies have highlighted the compound's role as a potent inhibitor of specific kinases involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that (3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one effectively suppresses the activity of JAK2/STAT3 signaling, a pathway implicated in chronic inflammatory diseases and certain cancers. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the kinase domain, revealing a high affinity and selectivity profile.
In addition to its kinase inhibitory properties, the compound has shown promise in preclinical models of neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that (3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one exhibits neuroprotective effects by modulating oxidative stress and reducing amyloid-beta aggregation in neuronal cells. These findings suggest potential applications in Alzheimer's disease therapy, although further in vivo validation is required.
The synthesis of (3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one has also been optimized in recent years. A 2022 publication in Organic Process Research & Development detailed a scalable and cost-effective synthetic route, employing a Knoevenagel condensation reaction between 2-oxindole and 4-(trifluoromethoxy)benzaldehyde. The improved synthesis not only enhances yield but also reduces the environmental impact by minimizing hazardous byproducts.
Despite these advancements, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate moderate bioavailability and rapid metabolism, necessitating further structural modifications or formulation strategies to improve its drug-like properties. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.
In conclusion, (3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one represents a versatile scaffold with significant therapeutic potential. Its dual role as a kinase inhibitor and neuroprotective agent underscores its relevance in multiple disease contexts. Future research should focus on optimizing its pharmacokinetic profile and advancing it through preclinical and clinical trials to fully realize its therapeutic promise.
860784-42-5 ((3Z)-3-{[4-(trifluoromethoxy)phenyl]methylidene}-2,3-dihydro-1H-indol-2-one) 関連製品
- 1806478-89-6(2-Fluoro-5-methyl-3-nitrobenzaldehyde)
- 2097966-07-7(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid)
- 1361601-32-2(2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl)
- 71315-37-2(3-hydroxy-3-(4-phenylphenyl)propanoic acid)
- 2229199-55-5(1-(1H-imidazol-2-yl)methylcyclopropan-1-ol)
- 1341163-95-8(2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine)
- 159350-46-6(2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2138237-74-6(Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate)
- 1219912-58-9(2-(cyclopentylsulfanyl)-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}acetamide)
- 1249886-02-9(2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide)



